5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-hydroxybenzoic acid
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Overview
Description
5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its biological activity, and a hydroxybenzoic acid structure, which is commonly found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation. The hydroxybenzoic acid moiety can be introduced via a coupling reaction with the appropriate hydrazone derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group in the benzisothiazole moiety can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The hydroxybenzoic acid structure can also interact with cellular components, modulating their function and contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole derivatives: Known for their antimicrobial and anticancer properties.
Hydroxybenzoic acid derivatives: Commonly found in natural products and pharmaceuticals with anti-inflammatory and antioxidant activities.
Uniqueness
5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-2-HYDROXYBENZOIC ACID is unique due to its combination of a benzisothiazole moiety and a hydroxybenzoic acid structure, which imparts a distinct set of chemical and biological properties
Properties
Molecular Formula |
C17H15N3O6S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-hydroxyethyl)hydrazinylidene]methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H15N3O6S/c21-8-7-20(16-12-3-1-2-4-15(12)27(25,26)19-16)18-10-11-5-6-14(22)13(9-11)17(23)24/h1-6,9-10,21-22H,7-8H2,(H,23,24)/b18-10+ |
InChI Key |
VRVDSRZUPZIXID-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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